molecular formula C12H12O4 B14667668 3'-Acetoxysafrole CAS No. 42461-90-5

3'-Acetoxysafrole

Cat. No.: B14667668
CAS No.: 42461-90-5
M. Wt: 220.22 g/mol
InChI Key: AITBOCKNEMIZFG-QHHAFSJGSA-N
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Description

3'-Acetoxysafrole (CAS: 34627-78-6) is a metabolite of safrole (1-allyl-3,4-methylenedioxybenzene), a naturally occurring alkenylbenzene found in sassafras oil and other plants. Safrole and its derivatives are of toxicological interest due to their hepatocarcinogenic properties. This compound is formed via metabolic hydroxylation of safrole at the 1'-position, followed by acetylation . This compound is an electrophilic ester that reacts with cellular nucleophiles (e.g., DNA, RNA, proteins), forming covalent adducts implicated in carcinogenesis .

Properties

CAS No.

42461-90-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

[(E)-3-(1,3-benzodioxol-5-yl)prop-1-enyl] acetate

InChI

InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2,4-7H,3,8H2,1H3/b6-2+

InChI Key

AITBOCKNEMIZFG-QHHAFSJGSA-N

Isomeric SMILES

CC(=O)O/C=C/CC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(=O)OC=CCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

3’-Acetoxysafrole can be synthesized through several methods:

Mechanism of Action

The mechanism of action of 3’-Acetoxysafrole involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules:

Comparison with Similar Compounds

Carcinogenic Potency

Studies in rodents reveal significant differences in carcinogenic activity among safrole derivatives:

Compound Carcinogenic Activity (Rodent Models) TD50 (mg/kg/day) Key Findings
3'-Acetoxysafrole Induces hepatocellular carcinomas in preweanling mice; forestomach papillomas in rats 92.9 (rat) 10-fold higher potency than safrole in mice; forms DNA adducts at guanine residues
1'-Hydroxysafrole Proximate carcinogen; induces liver tumors in rats and mice; requires metabolic activation Not quantified Higher hepatotoxicity in adult female mice; forms DNA adducts via sulfation or epoxidation
Safrole Weak hepatocarcinogen; requires metabolic conversion to 1'-hydroxysafrole for activity >100 (mouse) Phenobarbital co-administration increases tumor incidence by enhancing metabolism
1'-Acetoxyestragole Estragole derivative; 2–3× more potent than 1'-acetoxysafrole in mice Not reported Analogous adduct formation mechanism but higher reactivity due to structural differences
  • Key Insight: Acetylation at the 1'-position (as in this compound) enhances electrophilicity and carcinogenic potency compared to hydroxylated or non-acetylated derivatives .

Mutagenicity and DNA Adduct Formation

  • This compound: Directly mutagenic in Salmonella typhimurium strains TA1535/TA100, forming adducts at guanine N2, C8, and N7 positions . Major adducts include O⁶-(isosafrol-3'-yl)guanine and 8-(trans-isosafrol-3'-yl)-deoxyguanosine .
  • 1'-Hydroxysafrole-2',3'-oxide: Mutagenic intermediate; forms skin papillomas in mice but lacks direct carcinogenicity without metabolic activation .
  • Safrole-2',3'-oxide : Weak mutagen; requires sulfation or epoxidation for activity .

Electrophilic Reactivity Ranking :
1'-Oxosafrole > 1'-Acetoxysafrole > 1'-Acetoxysafrole-2',3'-oxide > 1'-Hydroxysafrole-2',3'-oxide .

Metabolic Pathways

  • This compound: Generated via acetylation of 1'-hydroxysafrole by cytosolic sulfotransferases. Reacts with methionine and guanosine to form 3'-methylmercaptoisosafrole and O⁶-adducts, respectively .
  • 1'-Hydroxysafrole : Conjugated to sulfate or glucuronide for excretion; further oxidized to reactive epoxides or sulfates .
  • Safrole : Metabolized to 1'-hydroxysafrole via CYP450-mediated hydroxylation, a critical step in its activation .

Mechanistic Differences

  • Tissue Specificity : this compound primarily targets liver DNA in mice but induces forestomach tumors in rats, likely due to differences in metabolic enzymes or exposure routes .
  • Adduct Diversity : this compound forms more stable and diverse DNA adducts (e.g., N2, C8, N7-guanine) compared to safrole oxides, which primarily form N2 adducts .
  • Species Variability: Mice exhibit higher susceptibility to this compound-induced hepatocarcinogenesis than rats, attributed to elevated metabolic activation in murine liver .

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